

# An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals

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This technical guide provides a detailed examination of **2-Methoxy-4-vinylphenol** (2M4VP), a naturally occurring phenolic compound. The document consolidates its various synonyms and alternative names, presents its biological activities with quantitative data, outlines detailed experimental protocols for its study, and visualizes its known signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

#### **Synonyms and Alternative Names**

**2-Methoxy-4-vinylphenol** is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided in Table 1 for clear identification and cross-referencing.[1][2][3][4][5][6][7][8][9][10][11][12]



Table 1: Synonyms and Alternative Names for 2-Methoxy-4-vinylphenol	
Preferred IUPAC Name	4-Ethenyl-2-methoxyphenol[1][7]
CAS Number	7786-61-0[1][2][3][4]
Common Synonyms	4-Vinylguaiacol[1][2][8][10]
p-Vinylguaiacol[1][2][5][8]	
4-Hydroxy-3-methoxystyrene[1][5][10]	_
MVP[2]	_
2M4VP[7][11]	
Other Names	(4-Hydroxy-3-methoxyphenyl)ethene[5]
4-Ethenylguaiacol[12]	
4-vinyl-2-methoxyphenol[9][12]	_
Guaiacol, 4-vinyl-[9][12]	_
o-Methoxy-p-vinylphenol[9][12]	_
para-Vinylguaiacol[9][12]	_
Phenol, 4-ethenyl-2-methoxy-[9][10][12]	_
Phenol, 2-methoxy-4-vinyl-[10][12]	

## **Quantitative Data on Biological Activities**

**2-Methoxy-4-vinylphenol** exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibitory effects. The following tables summarize the key quantitative data from various studies.

Table 2: Anti-Cancer Activity of **2-Methoxy-4-vinylphenol** 



Cell Line	Assay	Concentration	Effect	Reference
Panc-1 (Pancreatic Cancer)	WST-1 Cell Viability	100 μΜ	Significant decrease in cell viability (p<0.001)	[1]
SNU-213 (Pancreatic Cancer)	WST-1 Cell Viability	Up to 100 μM	No statistically significant effect on proliferation	[1]
293T (Control)	WST-1 Cell Viability	100 μΜ	Not cytotoxic	[1]
Panc-1	Transwell Migration	10 μΜ	~15% reduction in cell migration	[1]
Panc-1	Transwell Migration	100 μΜ	Further reduction in cell migration	[1]
SNU-213	Transwell Migration	10 μΜ	~9% reduction in cell migration	[1]
SNU-213	Transwell Migration	100 μΜ	~17% reduction in cell migration	[1]
HT-29 (Colorectal Cancer)	Not specified	1 mM	Induces cell cycle arrest at S and G2/M phases and apoptosis	[8]

Table 3: Enzyme Inhibition by **2-Methoxy-4-vinylphenol** 

Enzyme	Inhibition Constant (Ki)	Reference
α-glucosidase	47.7 μg/ml	[8]
α-amylase	189 μg/ml	[8]
Tyrosinase	40.3 μg/ml	[8]



### **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the biological effects of **2-Methoxy-4-vinylphenol**.

This protocol is used to assess the effect of **2-Methoxy-4-vinylphenol** on the proliferation of cancer cells.[1]

- Cell Seeding: Seed cells (e.g., Panc-1, SNU-213, 293T) in 24-well plates at a density of 2.5×10<sup>4</sup> cells per well.
- Incubation: Incubate the cells for 24 hours to allow for attachment.
- Treatment: Treat the cells with varying concentrations of 2-Methoxy-4-vinylphenol (e.g., 0, 5, 10, 50, 100 μM) for 72 hours at 37°C.
- WST-1 Addition: Add WST-1 solution to each well and incubate for 15 minutes at room temperature.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

This protocol determines whether the reduction in cell viability is due to apoptosis.[1]

- Cell Seeding and Treatment: Seed cells (e.g., Panc-1, 293T) in 6-well plates and treat with 2-Methoxy-4-vinylphenol for 72 hours as described above.
- Cell Collection: Collect the cells.
- Staining: Incubate the cells with Annexin V-FITC and Propidium Iodide (PI) using a commercial apoptosis detection kit.
- Flow Cytometry: Analyze the stained cells by flow cytometry to detect apoptotic cells.

This assay evaluates the effect of **2-Methoxy-4-vinylphenol** on cancer cell migration.[1]

Filter Coating: Pre-coat the filter of a transwell insert with fibronectin (1 μg/μl).



- Cell Seeding and Treatment: Seed pancreatic cancer cells (e.g., Panc-1, SNU-213) in the upper chamber of the transwell and treat with different concentrations of 2-Methoxy-4-vinylphenol (e.g., 0, 10, 100 μM) for 6 hours.
- Analysis: Analyze the number of cells that have migrated through the filter to the lower chamber.

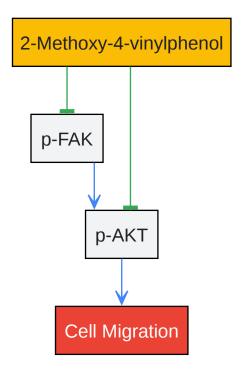
This method is used to determine the expression levels of specific proteins involved in signaling pathways.[1][2]

- Cell Treatment and Lysis: Treat cells with 2-Methoxy-4-vinylphenol for the desired time
  (e.g., 24 hours for phosphorylation studies, 50 hours for PCNA expression). Lyse the cells to
  extract proteins.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
- Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-FAK, FAK, p-AKT, AKT, PCNA) followed by incubation with secondary antibodies.
- Detection: Detect the protein bands using an appropriate detection system.
- Quantification: Measure the relative band intensities using software like ImageJ.

## Signaling Pathways and Mechanisms of Action

- **2-Methoxy-4-vinylphenol** exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
- **2-Methoxy-4-vinylphenol** inhibits the migration of pancreatic cancer cells by targeting the FAK and AKT signaling pathways.[1]



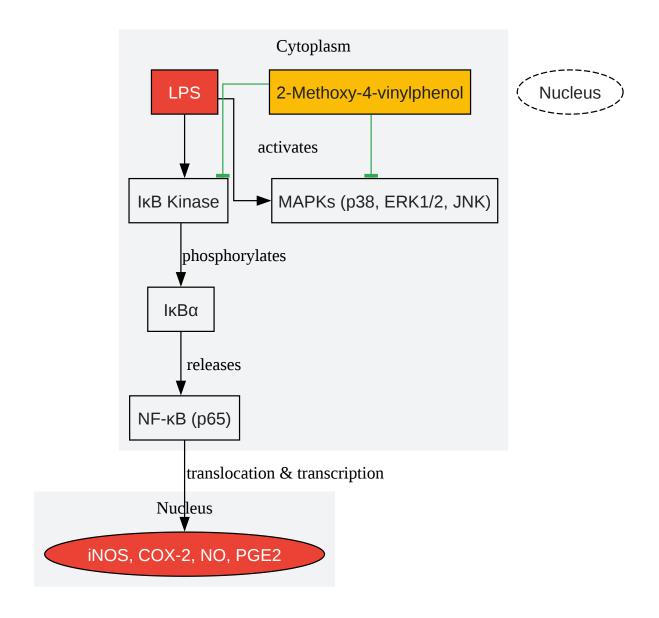


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Caption: Inhibition of FAK and AKT phosphorylation by **2-Methoxy-4-vinylphenol** leads to reduced cell migration.

The anti-inflammatory effects of **2-Methoxy-4-vinylphenol** are mediated through the suppression of the NF-kB and MAPK signaling cascades.[2]



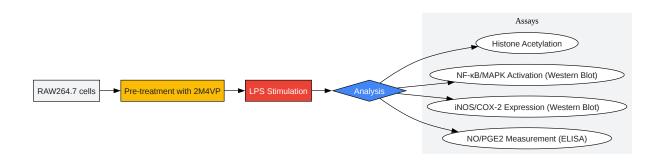


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Caption: **2-Methoxy-4-vinylphenol** blocks LPS-induced inflammation by inhibiting IkB and MAPK phosphorylation.

The following workflow illustrates the experimental steps to investigate the anti-inflammatory properties of **2-Methoxy-4-vinylphenol** in LPS-stimulated RAW264.7 cells.[2]





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Caption: Workflow for studying the anti-inflammatory effects of **2-Methoxy-4-vinylphenol**.

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